molecular formula C10H8O3 B14496642 4-Hydroxy-4-phenylbut-2-ynoic acid CAS No. 62952-24-3

4-Hydroxy-4-phenylbut-2-ynoic acid

Katalognummer: B14496642
CAS-Nummer: 62952-24-3
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: QHAIPHVVEJWPIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-phenylbut-2-ynoic acid (CAS 62952-24-3) is a high-purity chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.169 g/mol . This molecule features both a hydroxyl group and a carboxylic acid functional group on a linear alkyne chain, terminated with a phenyl ring, making it a versatile intermediate for synthetic organic chemistry . Researchers value this compound as a potential building block for the synthesis of peptidic natural products (PNPs) and other complex molecules . PNPs are a critical source of therapeutic agents, including antibiotics and anticancer drugs, but their chemical synthesis is often challenging due to structural complexity . The use of advanced building blocks like 4-Hydroxy-4-phenylbut-2-ynoic acid can facilitate the exploration of new synthetic routes and the generation of diverse compound libraries for drug discovery research . The compound has been referenced in synthetic methodology literature, indicating its application in multi-step organic syntheses . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Eigenschaften

CAS-Nummer

62952-24-3

Molekularformel

C10H8O3

Molekulargewicht

176.17 g/mol

IUPAC-Name

4-hydroxy-4-phenylbut-2-ynoic acid

InChI

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,(H,12,13)

InChI-Schlüssel

QHAIPHVVEJWPIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C#CC(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Catalysts

  • Base-mediated approach : Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates acetylide formation. For example, Midland’s method employs n-butyllithium (n-BuLi) to deprotonate ethyl propiolate, followed by benzaldehyde addition, yielding 70–80% of the racemic product.
  • Solvent systems : Anhydrous dimethoxyethane (DME) or THF ensures optimal reactivity, while quenching with aqueous HCl precipitates the product.

Modifications for Improved Efficiency

  • Enantioselective variants : Pu et al. achieved 94% enantiomeric excess (ee) using a BINOL-ZnEt₂-Ti(Oⁱ-Pr)₄ catalyst system, though substrate scope remains limited to aromatic aldehydes.
  • Industrial adaptations : Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes while maintaining yields >85%.

Oxidation of 4-Phenylbutynediol Precursors

Catalytic oxidation of 4-phenyl-2-butyn-1,4-diol offers a streamlined pathway, avoiding harsh bases.

Metal-Catalyzed Oxidation

  • Iron-based catalysts : A Chinese patent (CN113651684A) discloses FeSO₄·7H₂O with N-oxyl radicals (e.g., TEMPO) in acetonitrile/water, achieving 92% yield at 50°C.
  • Mechanistic insights : The reaction proceeds via radical intermediates, with O₂ as the terminal oxidant. The hydroxyl group is introduced regioselectively at the γ-position due to steric and electronic effects.

Advantages Over Traditional Methods

  • Safety : Eliminates pyrophoric reagents like n-BuLi.
  • Cost-effectiveness : Iron catalysts are inexpensive and environmentally benign compared to noble metals.

Hydrolysis of γ-Lactone Intermediates

γ-Lactones serve as versatile precursors, enabling access to both racemic and enantiopure products.

Synthesis of γ-Lactones

  • Claisen condensation : Acetophenone reacts with dimethyl oxalate in DME under basic conditions to form (Z)-methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, which undergoes NaBH₄ reduction and cyclization.
  • Yields : 84% for the lactone intermediate, with subsequent hydrolysis yielding 80% 4-hydroxy-4-phenylbut-2-ynoic acid.

Enzymatic Resolution

  • Fusarium lactonase : Hydrolyzes racemic γ-lactones with >99% ee, though industrial adoption is limited by enzyme cost.

Asymmetric Catalytic Approaches

Asymmetric synthesis remains challenging due to the compound’s linear geometry.

Chiral Ligand Systems

  • BINOL derivatives : (S)-3,3′-bisanisyl-BINOL with ZnEt₂ achieves 95% ee for aliphatic aldehydes but <50% yield for aromatic substrates.
  • H₈-BINOL ligands : Improve enantioselectivity to 97% ee for α-branched aldehydes but require stoichiometric Ti(Oⁱ-Pr)₄.

Comparative Analysis of Methods

Method Yield ee (%) Catalyst Cost Scalability
Aldol condensation 70–80% Racemic Low High
Iron-catalyzed oxidation 85–92% N/A Very low Moderate
γ-Lactone hydrolysis 80% >99% Moderate Low
Asymmetric catalysis 45–60% 90–97% High Low

Industrial Production and Optimization

  • Continuous flow systems : Reduce reaction times by 90% compared to batch processes.
  • Purification techniques : Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity, critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-phenylbut-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-phenylbut-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-phenylbut-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups or aromatic substitution patterns:

Compound Name Molecular Formula Key Functional Groups Substituents
4-Hydroxy-4-phenylbut-2-ynoic acid* C₁₀H₈O₃ Hydroxyl, triple bond (ynoic acid) Phenyl (C₆H₅) at C4
4-Phenylbut-2-enoic acid C₁₀H₁₀O₂ Double bond (enoic acid) Phenyl at C4
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ Oxo, double bond, anilino group 4-Methylphenyl at C4
4-Hydroxybenzoic acid C₇H₆O₃ Hydroxyl, carboxylic acid Hydroxyl at para position
Caffeic acid C₉H₈O₄ Dihydroxyphenyl, acrylic acid 3,4-Dihydroxyphenyl

Physicochemical Properties

Key parameters such as LogP (lipophilicity), solubility, and molecular weight are compared:

Compound Name Molecular Weight (g/mol) LogP* Solubility (Water) Boiling Point (°C)
4-Hydroxy-4-phenylbut-2-ynoic acid ~176.17 ~1.5† Low (hydrophobic aryl) ~300 (estimated)
4-Phenylbut-2-enoic acid 162.19 2.1 Slightly soluble 285–290
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 221.21 1.8 Moderate (polar groups) N/A
4-Hydroxybenzoic acid 138.12 1.6 Soluble (1 g/125 mL) 336
Caffeic acid 180.16 1.3 Slightly soluble Decomposes at 223

*LogP values from experimental or calculated data. †Estimated via analogy to 4-hydroxybenzoic acid and phenylbutenoic acid.

Q & A

Q. What synthetic routes and purification methods are recommended for 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer: The synthesis of 4-Hydroxy-4-phenylbut-2-ynoic acid typically involves condensation reactions between phenylacetylene derivatives and carbonyl compounds, followed by hydroxylation. For example, analogous compounds like (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid are synthesized via Michael addition or acid-catalyzed cyclization, yielding products with >70% purity . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Challenges include stabilizing the triple bond during synthesis; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are critical to prevent side reactions .

Q. Which spectroscopic techniques are optimal for characterizing 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by identifying the hydroxyl proton (δ 10–12 ppm, broad) and triple bond carbons (δ 70–90 ppm for sp-hybridized carbons). DMSO-d₆ is preferred for resolving acidic protons .
  • IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and conjugated carbonyl groups (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 191.07 for C₁₀H₈O₃). Discrepancies in fragmentation patterns may arise from thermal instability during GC-MS; derivatization (e.g., silylation) improves volatility .

Q. What safety protocols are essential for handling 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation) .
  • Storage : Keep at 2–8°C in airtight containers; incompatible with strong oxidizers (e.g., HNO₃) and bases due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for 4-Hydroxy-4-phenylbut-2-ynoic acid?

Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement, which robustly handles high-resolution data and twinning. For example, SHELXL’s TWIN and BASF commands adjust for pseudo-merohedral twinning, common in phenyl-substituted compounds .
  • Validation Tools : Cross-check with ORTEP-3 to visualize thermal ellipsoids and detect disorder in the phenyl or hydroxyl groups. Discrepancies in R₁ values (>5%) may indicate missed symmetry; reindexing using CELL_NOW is advised .

Q. What factors influence the stability of 4-Hydroxy-4-phenylbut-2-ynoic acid under varying conditions?

Answer:

  • Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C, releasing CO₂ and phenyl radicals (detected via EPR). Stabilizers like BHT (0.1% w/w) inhibit radical chain reactions .
  • pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH >9) to form phenylpropiolic acid. Buffer systems (pH 4–6) in aqueous studies mitigate degradation .

Q. How can mechanistic pathways for 4-Hydroxy-4-phenylbut-2-ynoic acid in enzymatic reactions be elucidated?

Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis assays to track oxygen incorporation into products via LC-MS .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) identify transition states for hydroxyl group participation. For example, the triple bond’s electron-withdrawing effect lowers the activation energy for nucleophilic attack by 15–20 kJ/mol .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.